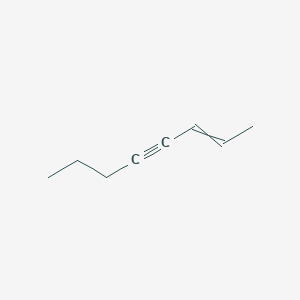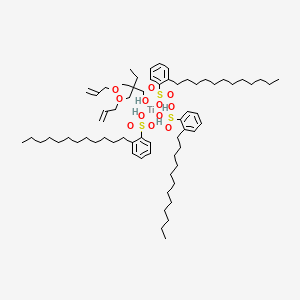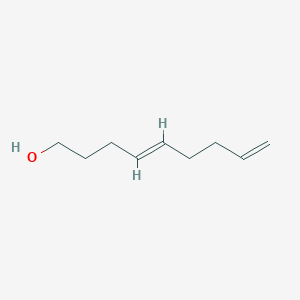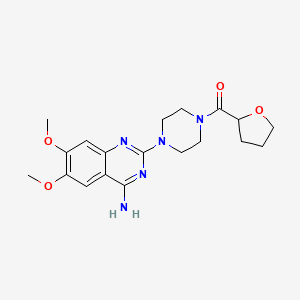
2-Octen-4-yne, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octen-4-yne, (Z)-: is an organic compound characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The (Z)-configuration indicates that the substituents on either side of the double bond are on the same side, which can influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octen-4-yne, (Z)- can be achieved through various methods, including:
Alkyne Addition Reactions: One common method involves the addition of an alkyne to an alkene under specific conditions to form the desired product.
Hydroboration-Oxidation: This method involves the hydroboration of an alkyne followed by oxidation to yield the desired compound.
Reduction of Alkynes: Partial reduction of alkynes using Lindlar’s catalyst can also be employed to obtain the (Z)-isomer of 2-Octen-4-yne.
Industrial Production Methods: Industrial production of 2-Octen-4-yne, (Z)- typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction environments ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions:
Oxidation: 2-Octen-4-yne, (Z)- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3), and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) or Lindlar’s catalyst can be used for reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alkenes and alkanes.
Substitution Products: Halogenated derivatives and other substituted compounds.
科学的研究の応用
2-Octen-4-yne, (Z)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Octen-4-yne, (Z)- involves its interaction with molecular targets through its reactive triple bond. The compound can undergo addition reactions with nucleophiles and electrophiles, leading to the formation of various products. The pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
1-Octyne: An alkyne with a similar carbon chain length but without the double bond.
2-Octene: An alkene with a similar carbon chain length but without the triple bond.
4-Octyne: An alkyne with the triple bond at a different position in the carbon chain.
Uniqueness: 2-Octen-4-yne, (Z)- is unique due to the presence of both a double bond and a triple bond in its structure, which imparts distinct chemical properties and reactivity. The (Z)-configuration further influences its behavior in chemical reactions and interactions with other molecules.
特性
IUPAC Name |
oct-2-en-4-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3,5H,4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDENUGDURIGJJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC=CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




